

Spectroscopic Data of 3-Furanmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Furanmethanol	
Cat. No.:	B180856	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **3-Furanmethanol** (CAS No. 4412-91-3), a key organic intermediate. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **3-Furanmethanol**, both ¹H and ¹³C NMR data are crucial for confirming its structural integrity.

¹H NMR Data

The ¹H NMR spectrum of **3-Furanmethanol** provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]



Proton	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H2	7.42 - 7.41	m	
H5	7.40 - 7.39	m	
H4	6.44 - 6.42	m	
CH ₂	4.55	S	_
ОН	1.81	br s	_

Table 1: ¹H NMR Spectroscopic Data for **3-Furanmethanol**.[2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the **3-Furanmethanol** molecule. The data was acquired in deuterated chloroform (CDCl₃).[2][3]

Carbon	Chemical Shift (δ) in ppm
C5	143.3
C2	139.9
C3	125.1
C4	109.9
CH ₂	56.1

Table 2: ¹³C NMR Spectroscopic Data for **3-Furanmethanol**.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Furanmethanol** would be expected to show characteristic absorptions for the hydroxyl (-OH) group and the furan ring. While a full dataset of peak values is not readily available in the search results, the presence of these functional groups is a key characteristic.



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[4]

High-Resolution Mass Spectrometry (HRMS-EI)

High-resolution mass spectrometry provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of a molecule.

Parameter	Value
Molecular Formula	C ₅ H ₆ O ₂
Calculated m/z [M]+	98.0368
Measured m/z [M] ⁺	98.0371

Table 3: High-Resolution Mass Spectrometry (HRMS-EI) Data for **3-Furanmethanol**.[2]

The top three peaks in the GC-MS analysis are observed at m/z values of 98, 41, and 97.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Weigh approximately 5-10 mg of **3-Furanmethanol** and dissolve it in 0.7 1.0 mL of deuterated chloroform (CDCl₃).[2] The solution should be clear and homogeneous. Transfer the solution into a clean, 8-inch NMR tube to a depth of about 4.5 cm.[2]
- Instrument Setup: The NMR spectra are typically acquired on a 400 MHz spectrometer.[1][3] Before data acquisition, the magnetic field is shimmed to ensure homogeneity.



- Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a lower natural abundance and sensitivity, more scans are generally required.[6] Broadband proton decoupling is typically used to simplify the ¹³C spectrum.[6]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak can be used as an internal reference.

FT-IR Spectroscopy

- Sample Preparation: For a liquid sample like **3-Furanmethanol**, the "neat" technique is often employed.[3] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[3][7]
- Background Spectrum: A background spectrum of the empty sample holder is recorded first.
 [8] This is done to subtract any absorbance from the instrument optics or atmospheric components like CO₂ and water vapor.
- Sample Spectrum: The prepared sample is placed in the instrument's sample compartment, and the IR spectrum is recorded. The instrument measures the amount of infrared radiation that is transmitted through the sample at different wavenumbers.[9]
- Data Processing: The final spectrum is presented as absorbance or transmittance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.[9]

Electron Ionization Mass Spectrometry (EI-MS)

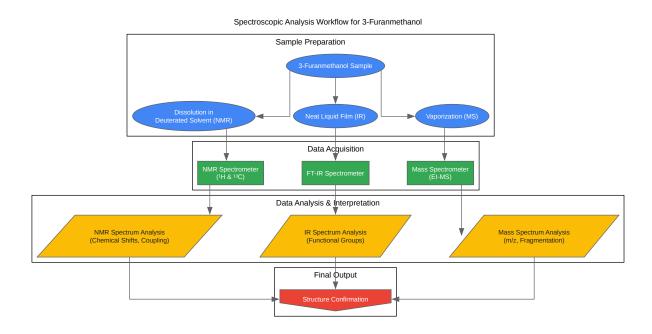
- Sample Introduction: 3-Furanmethanol, being a volatile liquid, is introduced into the ion source of the mass spectrometer, where it is vaporized.[10]
- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV).[10][11] This process ejects an electron from the molecule, creating a positively charged molecular ion (M+) and fragment ions.[10][11]



- Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Furanmethanol**.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation -PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. eng.uc.edu [eng.uc.edu]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Furanmethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180856#spectroscopic-data-of-3-furanmethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com